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L-GLUTAMINE (5-13C)

Cat. No.: B1580140
M. Wt: 147.14
Attention: For research use only. Not for human or veterinary use.
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Description

Fundamental Principles of Stable Isotope Tracing for Metabolic Pathway Elucidation

Stable isotope tracing is a technique that utilizes non-radioactive isotopes of elements to track the fate of molecules within a biological system. numberanalytics.com Isotopes are variants of a particular chemical element that differ in neutron number, and therefore in nucleon number. While chemically identical to their more abundant counterparts, the difference in mass allows them to be distinguished and measured by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.comwikipedia.org

The core principle involves introducing a substrate, or "tracer," enriched with a stable isotope, such as Carbon-13 (¹³C), into cells, tissues, or whole organisms. creative-proteomics.com As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By analyzing the mass distribution of these metabolites, researchers can deduce the pathways through which the tracer was processed and quantify the rate of these reactions, a measure known as metabolic flux. numberanalytics.comcreative-proteomics.com This approach provides a detailed map of metabolic activity, revealing how different pathways are utilized under specific conditions. nih.gov

Centrality of L-Glutamine in Mammalian Cellular Metabolism

L-glutamine, the most abundant free amino acid in the human body, is a cornerstone of mammalian cellular metabolism, participating in a wide array of vital processes far beyond its role as a building block for proteins. thermofisher.comd-nb.info It serves as a primary nitrogen donor for the synthesis of other amino acids, nucleotides (the building blocks of DNA and RNA), and amino sugars. thermofisher.comsigmaaldrich.com

Furthermore, glutamine is a significant carbon source, feeding into the tricarboxylic acid (TCA) cycle, a central hub of cellular energy production. thermofisher.com In rapidly dividing cells, such as immune cells and cancer cells, glutamine can be a primary energy source, rivaling glucose in importance. thermofisher.comd-nb.info It also plays a critical role in maintaining the cell's redox balance through its contribution to the synthesis of glutathione (B108866), a major antioxidant. thermofisher.comcambridge.org This multifaceted involvement makes glutamine a key player in cell growth, proliferation, and survival. d-nb.info

Significance of Positional Carbon-13 Labeling at the C5 Position of L-Glutamine as a Tracer

The strategic placement of the ¹³C label within the L-glutamine molecule is crucial for gleaning specific metabolic insights. L-GLUTAMINE (5-¹³C) is labeled at the fifth carbon position (C5). This specific labeling allows researchers to trace the metabolic fate of this particular carbon atom. nih.gov

Upon entering the cell, glutamine is often converted to glutamate (B1630785) in a reaction catalyzed by the enzyme glutaminase (B10826351). d-nb.info In this conversion, the C5 carbon of glutamine becomes the C5 carbon of glutamate. This glutamate can then be further metabolized, entering the TCA cycle as α-ketoglutarate. The position of the ¹³C label allows for the precise tracking of the carbon backbone through the subsequent reactions of the TCA cycle. nih.gov For instance, analyzing the labeling patterns of TCA cycle intermediates like malate (B86768) and citrate (B86180) can reveal the extent to which glutamine is contributing to the cycle's activity. pnas.orgplos.org This positional information is invaluable for distinguishing between different metabolic routes and understanding how they are regulated in various physiological and pathological states. rsc.orgresearchgate.net

The use of L-GLUTAMINE (5-¹³C) provides a powerful lens through which to view the intricate and vital metabolic network centered around glutamine. By tracing the path of its labeled carbon, scientists can uncover detailed information about cellular function, paving the way for a deeper understanding of metabolic reprogramming in diseases such as cancer and for the development of novel therapeutic strategies.

Research Findings on L-GLUTAMINE (5-13C) Tracing

The following table summarizes key research findings where L-GLUTAMINE, often labeled with ¹³C at various positions including C5, was used to trace metabolic pathways.

Research Focus Model System Key Findings Reference
Glutamine Metabolism in CancerGlioblastoma CellsGlutamine is a major anaplerotic source for the TCA cycle, replenishing intermediates used for biosynthesis. pnas.org
MYC-Driven MetabolismHuman B-cell Lymphoma ModelMYC oncogene expression drives glutamine uptake and its entry into a glucose-independent TCA cycle, even under hypoxic conditions. nih.gov
Glutaminase Inhibition in CancerPancreatic Cancer XenograftsInhibition of glutaminase reduced the contribution of glutamine to the TCA cycle, as evidenced by decreased labeling in intermediates like citrate and malate. pnas.org
Breast Cancer MetabolismTriple-Negative Breast Cancer CellsThese cells show a dependency on glutaminase for growth, and knocking down the enzyme reduces the incorporation of glutamine-derived carbons into other amino acids and TCA cycle intermediates. plos.org
Glutamate-Glutamine Cycle in the BrainIn silico ModelingThe position of the ¹³C label in glucose or glutamine tracers is critical for accurately measuring the flux of the glutamate-glutamine cycle between neurons and astrocytes. frontiersin.org

Properties

Molecular Weight

147.14

Purity

98%

Origin of Product

United States

Preparation and Isotopic Characteristics of L Glutamine 5 13c

Chemical Synthesis Methodologies for L-Glutamine (5-¹³C)

The synthesis of L-Glutamine (5-¹³C) and its derivatives is a multi-step process that often begins with commercially available, isotopically labeled precursors. A common strategy involves the use of potassium ¹³C-cyanide (K¹³CN) to introduce the labeled carbon at the desired position.

For instance, the synthesis can start from a protected L-glutamic acid derivative. The introduction of the ¹³C label is often accomplished using a ¹³C-labeled cyanide, such as K¹³CN, which reacts with a suitable precursor to form a nitrile intermediate. nih.govsnmjournals.org Subsequent hydrolysis of the nitrile group under controlled conditions yields the desired 5-¹³C-amide of glutamine. The use of protecting groups is essential to ensure the specific reaction at the γ-carboxyl group and to prevent unwanted side reactions.

Production of Hyperpolarized L-GLUTAMINE (5-¹³C) and Multi-Isotope Variants (e.g., [5-¹³C,4,4-²H₂,5-¹⁵N]-L-Glutamine)

Hyperpolarization is a process that dramatically increases the nuclear spin polarization of a substance, leading to a significant enhancement of the magnetic resonance signal, often by several orders of magnitude. This technique is particularly valuable for in vivo metabolic imaging with ¹³C-labeled compounds.

The production of hyperpolarized L-Glutamine (5-¹³C) involves dynamic nuclear polarization (DNP). In this process, a sample containing the ¹³C-labeled glutamine, mixed with a stable radical polarizing agent (such as OX063), is cooled to very low temperatures (around 0.80 K) in a strong magnetic field (e.g., 5.0 T). pnas.org The sample is then irradiated with microwaves at a specific frequency (e.g., 139.995 GHz), which transfers the high polarization of the electron spins of the radical to the ¹³C nuclei of glutamine. pnas.org For instance, hyperpolarization of a 4 M solution of [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine with 15 mM OX063 in a SPINlab Polarizer for over two hours has been reported. pnas.org

The initial degree of polarization for [5-¹³C,4-²H₂]-L-glutamine has been reported to be approximately 5%, with an initial ¹³C signal-to-noise ratio of about 100:1. nih.gov Upon injection into cells, the conversion of hyperpolarized glutamine to glutamate (B1630785) can be detected within seconds. nih.gov

Assessment of Isotopic Purity and Enrichment Standards

The assessment of isotopic purity and enrichment is a critical step in the quality control of isotopically labeled compounds. It ensures that the label is in the correct position and that the abundance of the isotope is at the desired level. High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a primary technique for determining isotopic purity. researchgate.net

Advances in time-of-flight (TOF) mass spectrometry have significantly improved the resolution between isotopologues, allowing for more accurate quantification of the labeled compound's composition. researchgate.netalmacgroup.com The process involves analyzing the sample using an optimized ultra-high-performance liquid chromatography/mass spectrometry (UHPLC/MS) method to separate the compound of interest from any impurities. almacgroup.com A background spectrum is subtracted, and an extracted ion chromatogram (EIC) is generated for each resolved isotope. almacgroup.com The peak areas from the EIC are then used for quantitation. almacgroup.com

For complex, multi-labeled compounds, a unified equation can be used to calculate isotopic purity, taking into account the natural isotopic contributions from preceding peaks. researchgate.net The ratios of the corrected intensities of the representative isotopologue ions represent the molar ratios of the different labeled states. researchgate.net Commercially available L-Glutamine-5-¹³C is often specified to have an isotopic purity of 99 atom % ¹³C and a chemical purity of 99% (CP). sigmaaldrich.com

Methodological Design for L Glutamine 5 13c Tracer Studies

In Vitro Experimental Systems and Labeling Strategies

In vitro systems, such as cell cultures, provide a controlled environment to study cellular metabolism in detail.

The choice of cell culture model is fundamental and should align with the research question. For instance, cancer cell lines are frequently used to investigate the altered glutamine metabolism that fuels proliferation. researchgate.net The culture medium is a critical variable. Standard media like Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640 contain glucose, amino acids, vitamins, and salts. nih.gov However, for isotopic labeling studies, specialized media lacking the nutrient of interest (in this case, glutamine) are necessary to allow for the specific introduction of the 13C-labeled tracer. nih.gov

A significant consideration is the presence of fetal bovine serum (FBS) in the culture medium. nih.gov FBS is a complex mixture that contains unlabeled metabolites, which can dilute the 13C-labeling of intracellular metabolites and interfere with the analysis. nih.gov Therefore, dialyzed FBS is often used to reduce the concentration of small molecules like amino acids.

Nutrient depletion prior to the introduction of the tracer can be a crucial step. Pre-incubating cells in a glutamine-free medium for a short period can help to lower the intracellular pools of unlabeled glutamine, thereby enhancing the incorporation of the L-GLUTAMINE (5-13C) tracer and improving the signal-to-noise ratio in downstream analyses. However, prolonged deprivation can alter cellular metabolism and should be carefully optimized. nih.gov

Table 1: Example of Cell Culture Conditions for L-GLUTAMINE (5-13C) Tracing

ParameterConditionRationale
Cell LineHuman glioblastoma (GBM) U251 cellsTo study glutamine metabolism in a cancer model known for high glutamine dependence. nih.gov
Seeding Density3 × 10^6 cells in a 15 cm dishTo ensure sufficient cell numbers for metabolite extraction and analysis. nih.gov
Basal MediumDMEMA widely used and well-characterized cell culture medium. nih.gov
Serum5% Fetal Bovine Serum (FBS)Provides essential growth factors for cell proliferation. nih.gov
Standard Glutamine4 mMRepresents a physiological concentration of glutamine. researchgate.net
Labeled TracerL-GLUTAMINE (5-13C)To trace the metabolic fate of the fifth carbon of glutamine. nih.gov
Incubation Time5 hoursAllows for sufficient incorporation of the label into downstream metabolites. researchgate.net

Pulse-chase analysis is a dynamic method used to track the movement of a labeled molecule through a metabolic pathway over time. wikipedia.org The experiment consists of two phases:

The "Pulse": Cells are incubated with L-GLUTAMINE (5-13C) for a defined period. During this time, the labeled glutamine is taken up by the cells and incorporated into various metabolic pathways. youtube.com

The "Chase": The medium containing the labeled tracer is replaced with a medium containing an excess of unlabeled L-glutamine. This "chases" the labeled molecules through the metabolic network, allowing researchers to follow their fate without further incorporation of the label. youtube.com

By collecting samples at different time points during the chase phase, it is possible to determine the rates of synthesis and degradation of various metabolites derived from glutamine. This technique provides valuable information about the kinetics of metabolic pathways. wikipedia.org

In Vivo Experimental Designs Utilizing L-GLUTAMINE (5-13C) in Animal Models

In vivo studies in animal models are essential for understanding metabolism in the context of a whole organism, where interactions between different organs and tissues play a crucial role. researchgate.net

The delivery of L-GLUTAMINE (5-13C) to animal models requires carefully designed protocols to achieve steady-state labeling of metabolites in the tissues of interest. nih.gov Common methods of administration include:

Bolus Injection: A single, large dose of the tracer is administered. This method is simpler but may not achieve a stable isotopic enrichment in the plasma. researchgate.net

Continuous Infusion: The tracer is administered continuously over a period of time, often via a catheter. This method is preferred for achieving a steady-state concentration of the labeled precursor in the blood, which is crucial for accurate metabolic flux analysis. nih.govpnas.org

The choice of administration route can also influence the results. Intravenous infusion is common for systemic studies, while direct injection into a specific tissue or tumor may be used for more localized investigations. ckisotopes.com

Table 2: Example of an In Vivo Infusion Protocol for L-GLUTAMINE (5-13C)

ParameterProtocolRationale
Animal ModelMouseA common and well-characterized model for in vivo metabolic studies. nih.gov
TracerU-[13C]glutamineTo trace the fate of all five carbons of glutamine. nih.gov
AdministrationBolus injection followed by continuous infusionTo rapidly achieve and then maintain a stable isotopic enrichment in the plasma. nih.gov
Bolus Dose0.3 mg/g body weightTo quickly raise the plasma concentration of the tracer. nih.gov
Infusion Rate6 × 10^−3 mg/min/g body weightTo maintain a steady-state concentration of the tracer in the blood. nih.gov
Infusion Duration150 minutesTo allow for sufficient labeling of metabolites in various tissues. nih.gov

Following the infusion period, tissues and organs of interest are rapidly harvested and processed to halt metabolic activity and preserve the in vivo labeling patterns. The timing of sample collection is critical and should be optimized based on the metabolic pathways being studied and the specific tissues being analyzed. researchgate.net Different organs have distinct metabolic rates, and the time required to reach isotopic steady state can vary significantly. pnas.org

For example, highly metabolic organs like the liver may show rapid labeling of metabolites, while tissues with slower metabolic rates, such as skeletal muscle, may require longer infusion times. researchgate.net Blood samples are also typically collected at multiple time points to monitor the plasma enrichment of the tracer and its metabolites. pnas.org

Sample Preparation Protocols for Downstream Analysis

Proper sample preparation is crucial for obtaining reliable and reproducible results from L-GLUTAMINE (5-13C) tracer studies. The goal is to efficiently extract the metabolites of interest while preserving their isotopic labeling patterns.

For in vitro studies, cell harvesting and metabolite extraction are key steps. nih.gov Cells are typically washed to remove extracellular medium and then quenched with a cold solvent, such as methanol (B129727) or acetonitrile, to rapidly stop enzymatic reactions. biorxiv.org The extraction solvent is often a mixture of polar and non-polar solvents to facilitate the separation of different classes of metabolites. nih.gov

For in vivo studies, the harvested tissues are immediately frozen in liquid nitrogen to halt metabolism. biorxiv.org The frozen tissues are then homogenized and extracted using similar solvent systems as for cell cultures. biorxiv.org

The extracted metabolites are then analyzed using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govpnas.org These methods allow for the identification and quantification of different isotopologues (molecules that differ only in their isotopic composition), providing a detailed picture of the metabolic fate of L-GLUTAMINE (5-13C). nih.govnih.gov

Quenching and Extraction of Intracellular Metabolites

The accurate analysis of intracellular metabolite labeling from L-glutamine (5-13C) hinges on the immediate cessation of all enzymatic activity at the moment of sampling, a process known as quenching. This step is critical to prevent alterations in metabolite concentrations and isotopic enrichment patterns that would otherwise occur post-sampling, ensuring that the measured metabolic state is a true representation of the biological condition under investigation. Following quenching, the extraction of intracellular metabolites from the cellular biomass is performed.

The ideal quenching and extraction procedure should rapidly halt metabolism, effectively extract a wide range of metabolites, and minimize metabolite degradation or leakage from the cells. For studies involving suspension cell cultures, the process is often complicated by the need to efficiently separate the cells from the 13C-labeled medium before quenching and extraction.

Cold solvent quenching is a widely adopted method. This involves rapidly immersing the cells in a solvent or solvent mixture maintained at a very low temperature. The choice of quenching solution is crucial, as it must be cold enough to instantly stop metabolic reactions without causing cellular lysis, which would lead to the loss of intracellular metabolites.

A common and effective approach for quenching involves rapid filtration to separate cells from the culture medium, immediately followed by immersion in 100% cold methanol (e.g., -80°C). osti.gov This method demonstrates high quenching efficiency. osti.gov An alternative, which can be less laborious for processing multiple samples, involves mixing the cell sample with a partially frozen 30% methanol slurry. osti.gov For adherent cells, a typical procedure involves washing with phosphate-buffered saline (PBS), followed by quenching in liquid nitrogen and extraction with a cold solvent like 80% methanol. nih.gov The extraction phase aims to solubilize the intracellular metabolites while leaving larger molecules like proteins and lipids precipitated. Cold aqueous methanol solutions are frequently used for this purpose.

Below is a summary of common quenching and extraction methods used in metabolomics studies, which are applicable to L-glutamine (5-13C) tracer analysis.

MethodDescriptionKey ParametersEfficacy Notes
Rapid Filtration & Cold Methanol Cells are rapidly separated from the medium via filtration and immediately submerged in 100% methanol.Quenching Temperature: -80°CExhibits the highest quenching efficiency. osti.gov
Cold Methanol Slurry Cell samples are mixed with a partially frozen 30% methanol slurry.Quenching Temperature: -24°CSlightly less effective than rapid filtration but allows for less laborious sample processing. osti.gov
Liquid Nitrogen & Cold Methanol Extraction Typically used for adherent cells. After washing, cells are flash-frozen in liquid nitrogen.Quenching: Liquid Nitrogen Temp. (~ -196°C); Extraction: Cold 80% MethanolEffective for adherent cell cultures. nih.gov
Saline Ice Slurry Cells are mixed with a saline ice slurry.Quenching Temperature: ~0°CConsidered less effective due to evidence of continued metabolic activity (isotope labeling) after harvest. osti.gov

Derivatization Techniques for Analytical Compatibility

Following extraction, the analysis of L-glutamine (5-13C) and its labeled downstream metabolites is commonly performed using mass spectrometry (MS) coupled with either gas chromatography (GC) or liquid chromatography (LC). Due to the polar and non-volatile nature of amino acids and related metabolites, derivatization is often a necessary step, particularly for GC-MS analysis. sigmaaldrich.com Derivatization modifies the chemical structure of the analytes to increase their volatility and thermal stability, making them amenable to GC analysis. sigmaaldrich.com

Even with LC-MS, which can sometimes analyze underivatized amino acids, challenges exist. For instance, glutamine can non-enzymatically cyclize to pyroglutamic acid under certain conditions, including in the electrospray ionization source of the mass spectrometer, which can complicate accurate quantification. nih.gov

For Gas Chromatography-Mass Spectrometry (GC-MS):

Silylation is a prevalent derivatization technique where active hydrogens in the metabolites are replaced by a silyl group, typically tert-butyldimethylsilyl (TBDMS) or trimethylsilyl (TMS). sigmaaldrich.comresearchgate.net Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are widely used and produce TBDMS derivatives that are notably more stable and less sensitive to moisture compared to TMS derivatives formed by reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.comresearchgate.net Another approach involves derivatization with isobutyl chlorocarbonate or the use of N(O,S)-ethoxycarbonyl ethyl ester derivatives, which have been shown to be stable and allow for reproducible isotopic enrichment measurements. researchgate.net

For Liquid Chromatography-Mass Spectrometry (LC-MS):

While LC-MS can sometimes bypass derivatization, kits such as the Phenomenex EZ:faast™ amino acid analysis kit are utilized to prepare plasma samples. oup.com This involves a simple solid-phase extraction and a rapid derivatization step prior to LC-MS/MS analysis. oup.com Such methods are developed to be well-validated and suitable for high-throughput analysis. oup.com

Derivatization Reagent/MethodAnalyte ClassAnalytical PlatformDerivative TypeKey Characteristics
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) Amino Acids, Organic AcidsGC-MStert-butyl dimethylsilyl (TBDMS)Derivatives are stable and less moisture-sensitive. sigmaaldrich.comresearchgate.net
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) Amino Acids, Organic AcidsGC-MSTrimethylsilyl (TMS)Common silylation reagent, but derivatives can be moisture-sensitive. sigmaaldrich.com
Isobutyl chlorocarbonate Amino AcidsGC-MSIsobutyl ester, N-isobutyloxycarbonylUsed for the determination of 13C-labeled glutamate (B1630785). researchgate.net
N(O,S)-ethoxycarbonyl ethyl ester derivatisation Amino AcidsGC-MS, GC/C/IRMSN(O,S)-ethoxycarbonyl ethyl esterDerivative is very stable at room temperature; allows for reproducible and accurate 13C and 15N isotopic enrichment determinations. researchgate.net
Phenomenex EZ:faast™ Kit Amino AcidsLC-MS/MSProprietaryInvolves solid-phase extraction and rapid derivatization for high-throughput analysis. oup.com

Advanced Analytical Spectroscopic and Spectrometric Techniques for L Glutamine 5 13c Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying the metabolic fate of L-GLUTAMINE (5-13C). It allows for the non-invasive and quantitative analysis of isotopically labeled molecules, providing information on their structure and concentration.

High-Resolution Carbon-13 NMR (13C-NMR) for Positional Labeling

High-resolution 13C-NMR is instrumental in determining the specific position of the 13C label within metabolites derived from L-GLUTAMINE (5-13C). This capability is crucial for elucidating the precise metabolic pathways that are active. When L-GLUTAMINE (5-13C) is metabolized, the 13C label at the C5 position is transferred to subsequent molecules. By analyzing the 13C-NMR spectrum, researchers can identify which carbon atoms in metabolites like glutamate (B1630785) are enriched with 13C. nih.gov

The chemical shift in a 13C-NMR spectrum is unique for each carbon atom in a molecule, allowing for the identification of labeled positions. For instance, the conversion of L-GLUTAMINE (5-13C) to glutamate results in [5-13C]-L-glutamate, which can be detected by monitoring the resonance of the carbon-5 position. ismrm.org This positional information helps to distinguish between different metabolic routes. For example, the entry of the 13C label into the tricarboxylic acid (TCA) cycle can be tracked by observing the labeling patterns in cycle intermediates. cam.ac.uk The presence of 13C at specific carbons in molecules like succinic acid can indicate the activity of particular enzymatic reactions. nih.gov

Table 1: Representative 13C-NMR Chemical Shifts for L-Glutamine and Related Metabolites

CompoundCarbon PositionChemical Shift (ppm)
L-GlutamineC255.8
C328.1
C432.5
C5175.2
L-GlutamateC255.6
C328.2
C434.2
C5177.3

Note: Chemical shifts are approximate and can vary based on experimental conditions such as solvent and pH. Data compiled from publicly available spectral databases.

Hyperpolarized Carbon-13 NMR Spectroscopy for Enhanced Signal Detection

A significant challenge in 13C-NMR is the low natural abundance and sensitivity of the 13C isotope. Hyperpolarization is a technique that dramatically increases the polarization of 13C nuclei, leading to a signal enhancement of several orders of magnitude. pnas.org This enhanced sensitivity enables real-time in vivo metabolic imaging and flux analysis following the administration of hyperpolarized [5-13C]-L-glutamine. ismrm.orgpnas.org

The process involves polarizing the L-GLUTAMINE (5-13C) sample before its introduction into the biological system. pnas.org Upon injection, the metabolic conversion of hyperpolarized [5-13C]-L-glutamine to [5-13C]-L-glutamate can be observed in real-time using rapid NMR acquisition sequences. ismrm.org This has been successfully applied to study glutaminase (B10826351) activity in preclinical cancer models, providing a non-invasive biomarker for tumor metabolism. pnas.orgpnas.org The initial degree of polarization for compounds like [5-13C-4-2H2]-L-glutamine can be around 5%, resulting in a signal-to-noise ratio of approximately 100:1, which is sufficient to detect glutamate within seconds of injection into cells. nih.gov

Multi-Nuclear NMR Approaches (e.g., 2H, 15N Co-enrichment)

To further enhance the properties of L-GLUTAMINE (5-13C) as an NMR probe, co-enrichment with other stable isotopes like deuterium (B1214612) (2H) and nitrogen-15 (B135050) (15N) is employed. semanticscholar.org This multi-nuclear labeling strategy can improve the relaxation properties of the 13C nucleus, leading to longer signal lifetimes and improved spectral resolution.

For instance, the synthesis of [5-13C,4,4-2H2,5-15N]-L-Glutamine has been shown to be optimal for in vivo hyperpolarized measurements. pnas.org The presence of deuterium at the C4 position and 15N at the amide nitrogen reduces the relaxation effects caused by quadrupolar 14N nuclei, thereby extending the T1 and T2 relaxation times of the C5 carbon. ismrm.org This extended signal persistence is critical for in vivo imaging studies, allowing for better visualization of metabolic processes. ismrm.orgpnas.org The use of 2H and 15N labeling, often in combination with perdeuteration, has become a powerful strategy in NMR studies of larger proteins and complex metabolic systems. utoronto.cautoronto.ca

Table 2: Impact of Isotopic Labeling on the T1 and T2 Relaxation Times of the C5 Resonance of L-Glutamine at 14.1T

CompoundT1 (s)T2 (s)
[5-13C]-L-Glutamine10.8 ± 0.550.474 ± 0.029
[5-13C,4-2H2]-L-Glutamine12.74 ± 0.690.521 ± 0.048
[5-13C,5-15N]-L-Glutamine10.9 ± 0.54.82 ± 0.23
[5-13C,4,4-2H2,5-15N]-L-Glutamine12.74 ± 0.697.28 ± 0.48

Data sourced from Eskandari et al., ISMRM 2018. ismrm.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is another powerful analytical tool for tracing the metabolism of L-GLUTAMINE (5-13C). It offers high sensitivity and specificity for the detection and quantification of labeled metabolites in complex biological mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mass Isotopomer Distribution (MID) Analysis

GC-MS is a widely used technique for metabolic flux analysis. In this method, metabolites are first extracted and chemically derivatized to make them volatile for separation by gas chromatography. The separated compounds are then ionized and their mass-to-charge ratio is analyzed by a mass spectrometer. When using L-GLUTAMINE (5-13C) as a tracer, GC-MS can determine the mass isotopomer distribution (MID) of downstream metabolites. jst.go.jp

The MID provides information on the number of 13C atoms incorporated into each metabolite, which reflects the activity of different metabolic pathways. jst.go.jp For example, by analyzing the MIDs of TCA cycle intermediates, researchers can quantify the contribution of glutamine to anaplerosis. This approach has been used to study metabolic reprogramming in cancer cells and to evaluate the effects of metabolic inhibitors. jst.go.jp The analysis of specific ion fragments can provide positional information about the 13C label, although this can be complex. mdpi.com

Table 3: Example of Mass Isotopomer Distribution for a Metabolite with 4 Carbon Atoms

IsotopologueDescriptionTypical Abundance
M+0Unlabeled metaboliteVaries (reflects unlabeled pools)
M+1Metabolite with one 13C atomVaries (reflects tracer incorporation)
M+2Metabolite with two 13C atomsVaries (reflects tracer incorporation)
M+3Metabolite with three 13C atomsVaries (reflects tracer incorporation)
M+4Metabolite with four 13C atomsVaries (reflects tracer incorporation)

The abundance of each isotopologue is determined from the mass spectrum and corrected for natural 13C abundance.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isotopologue and Isotopomer Resolution

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and versatile technique for metabolomics. It is particularly well-suited for the analysis of polar metabolites like amino acids and organic acids, which are central to glutamine metabolism. LC-MS/MS can separate and quantify isotopologues (molecules differing in the number of isotopic substitutions) and, in some cases, isotopomers (molecules with the same number of isotopic substitutions but at different positions). nih.govnih.gov

The use of L-GLUTAMINE (5-13C) in conjunction with high-resolution mass spectrometry allows for the accurate measurement of 13C enrichment in various metabolites. mdpi.com For example, the conversion of [5-13C]-glutamine to [5-13C]-glutamate results in a +1 mass shift that can be readily detected. mdpi.com Further metabolism through the TCA cycle leads to predictable labeling patterns in intermediates like citrate (B86180) and malate (B86768), which can be tracked by LC-MS/MS. cam.ac.uk This technique has been instrumental in delineating complex metabolic pathways, such as reductive carboxylation, in cancer cells. nih.gov The coupling of LC with high-resolution MS instruments like Orbitraps can even allow for the simultaneous quantification of metabolite concentrations and their isotopic labeling patterns. escholarship.org

Targeted Quantitative Analysis: Parallel Reaction Monitoring (PRM) and Multiple Reaction Monitoring (MRM) Strategies

Targeted quantitative analysis of L-glutamine (5-13C) and its downstream metabolites is crucial for metabolic flux analysis. Parallel Reaction Monitoring (PRM) and Multiple Reaction Monitoring (MRM) are powerful mass spectrometry-based techniques that offer high sensitivity and specificity for quantifying pre-selected target molecules within complex biological samples. frontiersin.orgnih.gov

MRM, typically performed on a triple-quadrupole (QqQ) mass spectrometer, provides high sensitivity by monitoring specific precursor-to-product ion transitions. mdpi.com For L-glutamine (5-13C), this involves selecting the mass-to-charge ratio (m/z) of the labeled glutamine precursor ion in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and selecting specific fragment ions in the third quadrupole. frontiersin.orgnih.gov A recent study exploring glutamine metabolism in leukemia utilized an LC-MS/MS method in MRM mode to quantify both unlabeled glutamine and L-Glutamine-13C5. frontiersin.orgnih.gov The specific transitions monitored provide a high degree of certainty and quantitative accuracy. frontiersin.orgnih.gov

PRM is a targeted method performed on high-resolution, high-mass-accuracy instruments, such as the Orbitrap mass spectrometer. mdpi.com Unlike MRM, which detects only a few predefined fragment ions, PRM isolates a target precursor ion and then acquires a full, high-resolution MS/MS spectrum of all resulting fragment ions. frontiersin.orgmdpi.com This provides confident identification of the target peptide or metabolite while also allowing for quantification using the most intense and specific fragment ions, extracted with a narrow mass window. mdpi.com

A combined PRM-MRM approach has been developed for the comprehensive analysis of ¹³C-labeled nonessential amino acids in cells incubated with uniformly labeled L-glutamine (¹³C₅-Gln). nih.govresearchgate.net In this strategy, high-resolution Orbitrap MS in PRM mode is first used to accurately characterize the various isotopologues and isotopomers. nih.gov Subsequently, a triple quadrupole MS is used to perform quantitative analysis using a total of 66 MRM transitions for the identified metabolites. nih.gov This integrated method demonstrates that after incubation with ¹³C₅-Gln, the concentrations of labeled glutamine, glutamate, proline, and aspartate change over time, confirming that glutamine is a fundamental precursor for their biosynthesis. nih.gov The use of stable-isotope-labeled internal standards, such as L-Glutamine-¹³C₅ itself, is critical for achieving absolute quantification and correcting for matrix effects. frontiersin.orgnih.gov

Table 1: Example of MRM Transitions for L-Glutamine and its Isotopologue This table is generated based on data from a study on leukemia risk and glutamine metabolism. frontiersin.orgnih.gov

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
L-Glutamine147.184.125
L-Glutamine147.1130.115
L-Glutamine-¹³C₅152.188.125
L-Glutamine-¹³C₅152.1135.115

Multi-Isotope Imaging Mass Spectrometry for Spatial Resolution

Multi-Isotope Imaging Mass Spectrometry (MIMS) offers unparalleled capability to visualize the metabolic fate of isotope-labeled compounds like L-glutamine (5-¹³C) at subcellular resolution. researchgate.netharvard.edu This technique combines the use of stable isotope tracers with a high-resolution imaging mass spectrometry platform, often a NanoSIMS (Nanoscale Secondary Ion Mass Spectrometry) instrument, to quantitatively map the incorporation of tracers into the biomass of cells and tissues. biorxiv.orgsemanticscholar.org MIMS measures the ratio of a rare stable isotope (e.g., ¹³C or ¹⁵N) to its more abundant counterpart (e.g., ¹²C or ¹⁴N) with high precision, enabling the visualization of metabolic activity in distinct cellular and subcellular compartments. harvard.edujci.org

The power of MIMS lies in its ability to provide spatial context to metabolic flux data, which is lost in conventional bulk sample analysis. researchgate.netnih.gov For instance, MIMS has been used to track the fate of ¹⁵N-labeled glutamine in retinal tissues to understand the metabolic processes in photoreceptor cells. biorxiv.org In these experiments, researchers can distinguish the incorporation of the ¹⁵N label into the fixable biomass of specific organelles, providing high-resolution maps of anabolic activity. biorxiv.org The spatial resolution can be less than 100 nm, allowing for the differentiation of isotope enrichment in structures like the nucleus, mitochondria, and endoplasmic reticulum. biorxiv.orgsemanticscholar.org

In cancer research, MIMS has revealed striking metabolic heterogeneity at the single-cell level within tumors. researchgate.net By using tracers like ¹³C-glucose and ¹⁵N-glutamine, studies have demonstrated that individual cancer cells, even within the same tumor, exhibit diverse patterns of nutrient utilization. researchgate.net This heterogeneity in substrate use has been correlated with cell proliferation and resistance to therapy. researchgate.net The development of multi-labeled glutamine molecules, such as [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine, further enhances the potential of MIMS. pnas.org Such tracers can be used for mass spectrometry-based metabolic tracing to detect the enrichment of ¹³C, ²H, and ¹⁵N in various downstream metabolites, providing a more detailed and spatially resolved picture of glutamine metabolism in vivo. pnas.orgpnas.org

Table 2: Application of MIMS in Tracking Labeled Glutamine Metabolites This table summarizes findings from various MIMS studies investigating glutamine metabolism.

Biological SystemIsotope Tracer(s)Key FindingsReference(s)
Mouse Retina (Retinitis Pigmentosa Model)¹⁵N-Glutamine, ¹³C-GlucoseTracked the fate of nitrogen from glutamine into the fixable biomass of photoreceptor outer segments, providing high-resolution maps of metabolic activity. biorxiv.org
Mouse Tumor Models (Melanoma, MPNSTs)¹⁵N-Glutamine, ¹³C-GlucoseRevealed significant metabolic heterogeneity in substrate utilization among individual tumor cells, correlating with proliferation. researchgate.net
Pancreatic Cancer Research[5-¹³C,4,4-²H₂,5-¹⁵N]-L-GlutamineProposed as a tool for ex vivo metabolite imaging with MIMS for higher spatial resolution of glutamine's metabolic fate. pnas.org
Pulmonary Vasculature (PAH Model)¹⁵N-Proline, ¹⁵N-GlutamineEstablished a MIMS protocol to map amino acid utilization at high spatial resolution within the pulmonary vasculature. jci.org

Elucidation of L Glutamine 5 13c Carbon Flux Through Central Metabolic Pathways

Glutaminolysis and Tricarboxylic Acid (TCA) Cycle Anaplerosis

Glutaminolysis is a key metabolic pathway that utilizes glutamine as a carbon and nitrogen source. It plays a crucial role in replenishing TCA cycle intermediates, a process known as anaplerosis, which is vital for maintaining cellular energy homeostasis and providing precursors for biosynthesis. pnas.orgresearchgate.net

The initial step in glutamine metabolism is its conversion to L-glutamate. This reaction is primarily catalyzed by the enzyme glutaminase (B10826351). pnas.orgresearchgate.net Subsequently, glutamate (B1630785) is converted to α-ketoglutarate, a key intermediate of the TCA cycle. researchgate.net

Studies utilizing L-GLUTAMINE (5-13C) have demonstrated this conversion process. For instance, in pancreatic cancer models, the administration of hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine led to the in vivo detection of hyperpolarized glutamate, confirming the rapid conversion. pnas.org Inhibition of glutaminase with compounds like CB-839 has been shown to dramatically reduce the conversion of glutamine to glutamate. pnas.org This highlights the critical role of glutaminase in initiating glutamine's entry into central carbon metabolism. pnas.org The product of this initial conversion, α-ketoglutarate, serves as the primary entry point for glutamine-derived carbons into the TCA cycle. elifesciences.org

Once converted to α-ketoglutarate, the 13C-labeled carbon from L-GLUTAMINE (5-13C) can enter the TCA cycle and proceed through the oxidative pathway. In this forward direction of the cycle, α-ketoglutarate is oxidized, leading to the formation of other TCA cycle intermediates. nih.gov

Tracer studies using uniformly labeled [U-13C5]glutamine have shown that the carbon backbone of glutamine contributes significantly to the pool of TCA cycle intermediates such as succinate, fumarate, and malate (B86768). researchgate.net For example, in colon tumors, the enrichments of M4-labeled succinate, fumarate, malate, and citrate (B86180) were significantly higher compared to normal tissues, indicating intense anaplerosis from glutamine. researchgate.net This oxidative metabolism of glutamine is crucial for replenishing TCA cycle intermediates that are continuously withdrawn for biosynthetic purposes. researchgate.net

The significance of this oxidative flow is particularly evident in certain cellular contexts. For instance, in CD8+ T effector cells, glutamine anaplerosis in the TCA cycle is leveraged to support ATP production. nih.gov These cells exhibit a high abundance of M+4 and M+2 labeled TCA cycle intermediates when traced with U-[13C]glutamine, indicating one and two turns of the TCA cycle, respectively. nih.gov This demonstrates the active role of glutamine in fueling the bioenergetic demands of these immune cells.

In addition to the oxidative pathway, glutamine-derived α-ketoglutarate can be metabolized via reductive carboxylation. This pathway, which runs in the reverse direction of the TCA cycle, involves the conversion of α-ketoglutarate to isocitrate and then to citrate. nih.gov This process is particularly important for generating citrate that can be exported to the cytosol to produce acetyl-CoA for fatty acid synthesis. nih.gov

L-GLUTAMINE (5-13C) is a specific tracer for the reductive carboxylation pathway's contribution to lipid synthesis. nih.gov The 13C label from [5-13C]glutamine is incorporated into acetyl-CoA and subsequently into fatty acids only through this reductive route. nih.gov Studies in various cell lines have shown that reductive carboxylation can be the primary route for converting glutamine carbon into lipids. mit.edu For instance, in a brown adipocyte cell line, reductive carboxylation accounted for 90% of the total flux of glutamine to lipid. nih.gov

Conditions such as hypoxia or mitochondrial dysfunction can enhance reductive carboxylation. nih.gov This pathway allows cells to maintain lipid synthesis even when the forward TCA cycle is compromised. nih.gov The detection of M+5 citrate from [U-13C]glutamine is a key indicator of reductive carboxylation activity. nih.gov

Contributions of L-GLUTAMINE (5-13C) to Anabolic and Biosynthetic Processes

Beyond its role in energy metabolism, the carbon skeleton of L-glutamine is a vital building block for various anabolic and biosynthetic pathways.

L-glutamine serves as a significant carbon source for the de novo synthesis of fatty acids and other lipids. pnas.org As mentioned earlier, the reductive carboxylation of glutamine-derived α-ketoglutarate is a major pathway for producing the acetyl-CoA required for lipogenesis. nih.gov

The use of L-GLUTAMINE (5-13C) has been pivotal in quantifying the contribution of glutamine to fatty acid synthesis via this reductive pathway. mit.edu In studies with brown adipocyte cells incubated with [5-13C]glutamine, significant labeling was observed in palmitate, indicating that glutamine provided a substantial portion of the acetyl-CoA subunits for its synthesis. nih.gov In various cancer cell lines, [5-13C]glutamine tracing revealed that reductive carboxylation is the predominant route for glutamine's incorporation into lipids. mit.edu For example, in A549 lung adenocarcinoma cells under hypoxic conditions, the contribution of glutamine-derived acetyl-CoA to lipid synthesis, as measured by [5-13C]glutamine, was significantly higher than that of glucose-derived acetyl-CoA. nih.gov

Contribution of Glutamine to Lipogenic Acetyl-CoA
Cell LineConditionTracerContribution of Glutamine to Lipogenic Acetyl-CoA (%)Primary Pathway
Brown AdipocyteStandard[5-13C]glutamine34Reductive Carboxylation
A549 (Lung Cancer)Hypoxia[5-13C]glutamineIncreased vs. NormoxiaReductive Carboxylation
Various Cancer Cell LinesStandard[5-13C]glutamine10-25Reductive Carboxylation

L-glutamine is indispensable for the synthesis of nucleotides, the building blocks of DNA and RNA. medchemexpress.comscielo.br It serves as a nitrogen donor for the formation of both purine (B94841) and pyrimidine (B1678525) rings. drugbank.comportlandpress.com The carbon from glutamine also contributes to the backbone of these essential molecules.

The entry of glutamine-derived carbon into the TCA cycle leads to the rapid labeling of aspartate, a crucial precursor for the synthesis of pyrimidines, asparagine, and arginine. pnas.org In CD8+ T effector cells, glutamine-derived carbon is shunted towards de novo pyrimidine synthesis. nih.gov Specifically, the TCA cycle-derived amino acid aspartate, which is critical for pyrimidine nucleotide synthesis, is significantly enriched with 13C carbon from glutamine. nih.gov

Synthesis of Non-Essential Amino Acids (e.g., Aspartate, Proline, Alanine)

The carbon backbone of L-glutamine is a significant source for the de novo synthesis of several non-essential amino acids (NEAAs). Using L-glutamine labeled at the fifth carbon position, L-glutamine (5-13C), researchers can trace the metabolic fate of this carbon atom as it is incorporated into other amino acids. Following cellular uptake, L-glutamine is converted to glutamate. This reaction is a critical node in NEAA metabolism, as glutamate serves as a primary precursor for proline, and a nitrogen donor for the synthesis of aspartate and alanine (B10760859). semanticscholar.orgnih.gov

The synthesis of these amino acids from glutamine-derived carbon is intrinsically linked to the Tricarboxylic Acid (TCA) cycle. Glutamate is converted to α-ketoglutarate (α-KG), an intermediate of the TCA cycle. nih.gov When L-glutamine (5-13C) is used, the label is retained on the fifth carbon of α-KG.

Aspartate Synthesis: Within the TCA cycle, α-KG is metabolized to oxaloacetate (OAA). Through the action of aspartate aminotransferase enzymes located in both the mitochondria (GOT2) and cytosol (GOT1), the amino group from another glutamate molecule is transferred to OAA to form aspartate. semanticscholar.orgnih.gov Isotope tracing studies show that in activated T cells, there is a significant increase in de novo aspartate synthesis from glutamine, highlighting the importance of this pathway in proliferating cells. nih.govnih.gov The carbon from [5-¹³C]glutamine can appear in aspartate as m+4 labeling after one turn of the TCA cycle. pnas.org

Proline Synthesis: Proline is synthesized directly from glutamate in a series of enzymatic steps. semanticscholar.org Stable isotope tracing with U-¹³C-glutamine has shown that a significant portion of the proline pool is derived from glutamine, indicated by the presence of the m+5 isotopologue. elifesciences.org Studies in activated CD8+ T cells have demonstrated a substantial increase in ¹³C₅-proline after incubation with ¹³C-glutamine, a phenomenon not observed in naive T cells. nih.govnih.gov

Alanine Synthesis: Alanine is synthesized from pyruvate (B1213749) via a transamination reaction catalyzed by alanine aminotransferase (ALT), which utilizes glutamate as the nitrogen donor. semanticscholar.orgmdpi.com The carbon skeleton for alanine, pyruvate, can be generated from TCA cycle intermediates derived from glutamine. For instance, malate can be exported from the mitochondria and converted to pyruvate in the cytosol by malic enzyme. biomolther.org

Research findings from isotope tracing experiments quantify the contribution of glutamine to NEAA pools. For example, studies in kidney epithelial cells have demonstrated the impact of TCA cycle inhibition on the synthesis of these amino acids from glutamine.

Table 1: Impact of TCA Cycle Inhibition on ¹³C-Glutamine Incorporation into Proline and Aspartate

MetaboliteConditionRelative m+5 or m+4 Labeling Intensity (Compared to Control)Reference
Proline (m+5)TCA Cycle InhibitionSignificantly Decreased elifesciences.org
Aspartate (m+4)TCA Cycle InhibitionSignificantly Decreased elifesciences.org

This table illustrates that disrupting the TCA cycle significantly reduces the cell's ability to synthesize proline and aspartate using glutamine as a carbon source, as observed by the decrease in the labeled isotopologues. elifesciences.org

Glutathione (B108866) Synthesis and Maintenance of Cellular Redox Homeostasis

L-glutamine metabolism is fundamental to maintaining cellular redox balance, primarily through its role as a precursor for glutathione (GSH) synthesis. nih.gov GSH, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant endogenous antioxidant, crucial for neutralizing reactive oxygen species (ROS). biomolther.orgnih.gov

The pathway begins with the conversion of L-glutamine to glutamate. elifesciences.org This glutamine-derived glutamate is then combined with cysteine to form γ-glutamylcysteine, the first and rate-limiting step in de novo GSH synthesis. biomolther.org Consequently, the availability of glutamine can directly impact the cell's capacity to produce GSH. nih.gov Isotope tracing experiments using uniformly labeled ¹³C-glutamine result in glutathione being enriched with five ¹³C atoms (m+5), confirming that glutamine is a major and direct source for the glutamate moiety in GSH. nih.govelifesciences.org

This connection is vital for cellular homeostasis. Under conditions of oxidative stress, the demand for GSH increases. Cells, in turn, can enhance glutamine catabolism to fuel GSH production, thereby mitigating ROS-induced damage. nih.gov Studies on T cell differentiation have shown that glutamine catabolism is coordinated with de novo GSH synthesis to control redox homeostasis. elifesciences.org For instance, TH17 cells, which have high metabolic and redox demands, exhibit a greater quantity of ¹³C₅-GSH derived from labeled glutamine compared to iTreg cells. elifesciences.org

Table 2: Glutamine-Derived Glutamate and Glutathione in T Cell Subsets

Cell TypeMetaboliteRelative Quantity of ¹³C₅-Labeled Metabolite from Labeled GlutamineReference
TH17 Cells¹³C₅-GlutamateHigher elifesciences.org
iTreg Cells¹³C₅-GlutamateLower elifesciences.org
TH17 Cells¹³C₅-GSHHigher elifesciences.org
iTreg Cells¹³C₅-GSHLower elifesciences.org

This table summarizes findings that TH17 cells have a higher capacity to uptake glutamine and channel it into the glutathione synthesis pathway compared to iTreg cells, reflecting their different metabolic and redox requirements. elifesciences.org

Beyond being a building block, glutamine metabolism also supports redox homeostasis by contributing to the production of NADPH, a key reducing agent required for the regeneration of GSH from its oxidized form (GSSG). biomolther.org Malic enzyme, which converts malate (a glutamine-derived TCA cycle intermediate) to pyruvate, is a significant source of NADPH. biomolther.org

Intercompartmental Carbon Shuttling and Exchange Mechanisms

The metabolic roles of L-glutamine (5-13C) necessitate the transport of its derived carbon atoms across mitochondrial and cytosolic compartments. These intercompartmental shuttling and exchange mechanisms are critical for coordinating central carbon metabolism, biosynthesis, and energy production.

The journey begins with L-glutamine entering the cell and subsequently the mitochondria. frontiersin.org Inside the mitochondrial matrix, glutamine is converted to glutamate and then to α-ketoglutarate, which enters the TCA cycle. nih.gov The ¹³C label is now part of the mitochondrial pool of TCA cycle intermediates. For these carbon atoms to be utilized in cytosolic processes, such as fatty acid synthesis or the synthesis of certain non-essential amino acids, they must be exported from the mitochondria.

Several key transport systems facilitate this molecular traffic:

Citrate Export: Carbon from [5-¹³C]glutamine can traverse the TCA cycle to form citrate. This citrate can then be transported to the cytosol via the mitochondrial citrate carrier. In the cytosol, citrate is cleaved by ATP citrate lyase to produce acetyl-CoA, a primary building block for lipid synthesis, and oxaloacetate. nih.gov This pathway is particularly active when mitochondrial pyruvate import is impaired. nih.gov

Malate-Aspartate Shuttle: This shuttle is a major mechanism for transferring reducing equivalents and carbon skeletons between the mitochondria and cytosol. Glutamine-derived α-ketoglutarate can be converted to malate or aspartate within the mitochondria. These metabolites are then exported to the cytosol in exchange for other molecules. nih.gov For example, aspartate is exported in exchange for glutamate via the aspartate-glutamate carrier, a key component of the shuttle. nih.gov

UCP2-Mediated Transport: Uncoupling protein 2 (UCP2), a mitochondrial carrier, has been shown to transport C4 metabolites, including malate, oxaloacetate, and aspartate, out of the mitochondria in exchange for phosphate (B84403). pnas.org This provides a direct route for exporting glutamine-derived carbons to the cytosol, thereby regulating the balance between glucose and glutamine oxidation. pnas.org This export is crucial for sustaining glutaminolysis, which leads to a net formation of C4 intermediates in the mitochondrial matrix. pnas.org

Table 3: Key Mechanisms for Shuttling Glutamine-Derived Carbon from Mitochondria

Shuttle/Transporter SystemMetabolites Exported from MitochondriaPrimary Cytosolic Fate/FunctionReference
Citrate CarrierCitrateFatty Acid Synthesis (provides Acetyl-CoA) nih.gov
Malate-Aspartate ShuttleMalate, AspartateRedox Balance, Nucleotide & Amino Acid Synthesis nih.gov
Uncoupling Protein 2 (UCP2)Malate, Oxaloacetate, AspartateBiosynthesis, Regulation of Substrate Oxidation pnas.org

This table outlines the principal transport systems responsible for moving carbon atoms, originally from glutamine, from the mitochondrial matrix to the cytosol, enabling their participation in diverse metabolic pathways.

These shuttling mechanisms demonstrate that the mitochondrion is not an isolated metabolic compartment but rather a central hub that processes glutamine carbon and distributes it throughout the cell to meet various biosynthetic and bioenergetic demands.

Computational and Mathematical Modeling in L Glutamine 5 13c Metabolic Flux Analysis

Principles of ¹³C-Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (MFA) is a powerful technology used to quantify intracellular fluxes in the central metabolism of a biological system. cortecnet.com The fundamental principle of ¹³C-MFA involves introducing a substrate labeled with a stable isotope, such as L-GLUTAMINE (5-13C), into a cell culture. cortecnet.com As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites.

The process of ¹³C-MFA can be broken down into several key steps:

Tracer Selection and Labeling Experiment: A ¹³C-labeled substrate, the tracer, is chosen based on the metabolic pathways of interest. sci-hub.se For instance, while ¹³C-glucose tracers are effective for studying upper metabolism like glycolysis, ¹³C-glutamine tracers, including L-GLUTAMINE (5-13C), provide better resolution for fluxes in the lower part of metabolism, such as the tricarboxylic acid (TCA) cycle. cortecnet.comd-nb.info

Sample Collection and Analysis: After a period of incubation, intracellular metabolites are extracted. biorxiv.org Analytical techniques, primarily mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, are used to measure the mass isotopomer distributions (MIDs) of these metabolites. cortecnet.combiorxiv.orgfrontiersin.org MIDs describe the relative abundance of each isotopologue (a molecule with a specific number of ¹³C atoms).

Flux Estimation: The experimentally measured MIDs are then compared to simulated MIDs generated from a computational model of the cell's metabolic network. biorxiv.org By iteratively adjusting the flux values in the model, the best fit between the simulated and experimental data is determined, thus quantifying the intracellular metabolic fluxes. sci-hub.sebiorxiv.org

Isotope-assisted metabolic flux analysis is considered the gold standard for quantitatively measuring carbon fluxes within a cell. biorxiv.org It provides a more detailed and accurate picture of metabolic activity compared to other "omics" technologies like transcriptomics or proteomics, which only infer metabolic changes indirectly. vanderbilt.edu

Development of Stoichiometric and Isotopic Network Models

The foundation of any ¹³C-MFA study is a robust metabolic network model. This model serves as the framework for simulating the flow of carbon atoms from the labeled substrate through the various metabolic pathways. The development of this model involves two critical components: stoichiometry and isotopic labeling information.

A comprehensive stoichiometric model defines the biochemical reactions occurring within the cell, including the reactants, products, and their stoichiometric coefficients. frontiersin.org This model represents the complete set of possible metabolic transformations. For ¹³C-MFA, this stoichiometric network is augmented with atom-mapping information for each reaction. frontiersin.org These atom mappings detail the specific transfer of each carbon atom from the substrates to the products in a given reaction.

The construction of these models relies on information from various sources, including genomic and biochemical databases, literature, and experimental data. sci-hub.se The scope of the model can vary, with some pathways being represented in detail while others may be simplified or lumped together. frontiersin.org The choice of which reactions to include is crucial and depends on the specific biological question being addressed. For example, a model designed to study cancer cell metabolism might include pathways like reductive glutamine metabolism, which are particularly active in these cells. d-nb.info

The development of standardized formats for these models, such as FluxML, has been crucial for ensuring the reproducibility and exchangeability of models between different research groups and software tools. frontiersin.org These formats allow for the encoding of not only the reaction stoichiometry but also the atom transitions, tracer compositions, and experimental data. frontiersin.org

Algorithms for Quantitative Flux Estimation from Mass Isotopomer Data

Once the experimental mass isotopomer distributions (MIDs) are obtained, sophisticated algorithms are required to estimate the intracellular fluxes. These algorithms aim to find the set of flux values that best explains the observed labeling patterns. sci-hub.se The core of this process is to minimize the difference between the experimentally measured MIDs and the MIDs predicted by the metabolic model. physiology.org

There are two general computational approaches for flux estimation in ¹³C-MFA:

Optimization Approach: This is the more common method. It involves an iterative process where candidate flux distributions are generated and used to simulate the corresponding MIDs. psu.edu A non-linear optimization algorithm is then used to minimize the sum of squared residuals between the simulated and measured MIDs. physiology.org This approach is powerful but can be computationally intensive and may be susceptible to finding local minima rather than the global optimum.

Direct Approach: This method aims to avoid the complexities of non-linear optimization by augmenting the linear balance constraints of the metabolic network with linear constraints derived from the isotopomer abundance data. psu.edu

The development of algorithms based on the concept of Elementary Metabolite Units (EMUs) has significantly improved the efficiency of flux estimation and the calculation of confidence intervals. nih.gov These algorithms break down the complex isotopic network into smaller, more manageable units, which simplifies the calculations.

Software tools implementing these algorithms, such as Metran and OpenMebius, are essential for performing the complex calculations required for ¹³C-MFA. physiology.orgshimadzu.com These tools take the metabolic network model, the atom transitions, and the experimental MID data as input and output the estimated flux distribution along with statistical information. shimadzu.com

Statistical Validation and Uncertainty Analysis of Metabolic Flux Maps

A critical aspect of ¹³C-MFA is to assess the reliability of the estimated flux map. This involves statistical validation of the model and quantification of the uncertainty associated with each estimated flux. researchgate.net

Uncertainty Analysis: It is crucial to determine the precision of the estimated fluxes. This is typically done by calculating confidence intervals for each flux. These confidence intervals provide a range within which the true flux value is likely to lie. Methods like parameter continuation can be used to compute accurate nonlinear confidence intervals. vanderbilt.edu The width of these confidence intervals is influenced by several factors, including the choice of isotopic tracer and the precision of the experimental measurements. nih.gov

Model Selection: Often, multiple competing metabolic network models may be proposed to explain the experimental data. Statistical methods are used to discriminate between these alternative models. researchgate.net Validation-based model selection approaches can be employed, where a portion of the data is used for model training (estimation) and another portion is used for validation. plos.org This helps to avoid overfitting and select the model that best generalizes to new data.

The choice of tracer, such as L-GLUTAMINE (5-13C), significantly impacts the precision of flux estimates for specific pathways. nih.gov For example, studies have shown that glutamine tracers are superior for resolving fluxes within the TCA cycle. nih.govnih.gov

Interactive Data Table: Optimal Tracers for Flux Estimation

The following table, based on computational evaluations, summarizes the performance of different ¹³C-labeled tracers for estimating fluxes in various metabolic pathways in a carcinoma cell line.

Metabolic Pathway/ReactionOptimal Tracer(s)
Glycolysis[1,2-¹³C₂]glucose
Pentose (B10789219) Phosphate (B84403) Pathway[1,2-¹³C₂]glucose
TCA Cycle (Succinate to Fumarate) cortecnet.comvanderbilt.eduGln, biorxiv.orgphysiology.orgGln, [U]Gln
TCA Cycle (Oxaloacetate to Fumarate) cortecnet.comvanderbilt.eduGln, biorxiv.orgphysiology.orgGln, [U]Gln
Overall Central Carbon Metabolism[1,2-¹³C₂]glucose
Data derived from computational analysis of flux precision in a carcinoma cell line. nih.gov

This quantitative information is invaluable for designing informative MFA experiments that can yield precise and accurate flux maps. nih.govnih.gov

Academic Research Applications of L Glutamine 5 13c in Biological Systems

Probing Metabolic Reprogramming in Diverse Cell Types and Proliferative States

Rapidly proliferating cells, including cancer cells, exhibit significant metabolic reprogramming to meet the increased demand for energy and biosynthetic precursors. pnas.orgnih.gov L-glutamine is a key nutrient in this process, serving as a major source of both carbon and nitrogen. biomolther.orgfrontiersin.org The use of L-Glutamine (5-13C) allows researchers to dissect the specific contributions of glutamine to various metabolic pathways.

One of the key metabolic alterations in many cancer cells is the increased reliance on glutamine metabolism, a phenomenon often referred to as "glutamine addiction". biomolther.org Isotope tracing studies using 13C-labeled glutamine have been instrumental in revealing that glutamine can drive the tricarboxylic acid (TCA) cycle, especially under hypoxic conditions. tudublin.ieresearchgate.net This is crucial for cancer cell survival and growth. researchgate.netnih.gov

L-Glutamine (5-13C) is particularly useful for tracing the reductive carboxylation pathway. nih.gov In this pathway, α-ketoglutarate, derived from glutamine, is converted to citrate (B86180), which can then be used for the synthesis of fatty acids. The 5-13C label is specifically incorporated into acetyl-CoA and subsequently into fatty acids only through this reductive route, allowing for its precise quantification. nih.gov Studies in various cancer cell lines have shown that reductive carboxylation can be a major contributor to lipogenesis from glutamine. nih.gov

Furthermore, research has demonstrated that oncogenic signaling pathways, such as those involving KRAS and MYC, can regulate glutamine uptake and metabolism. biomolther.orgfrontiersin.org Tracer experiments with labeled glutamine have shown that it supports tumor growth by providing the necessary carbon and nitrogen for biomass synthesis in cancer cells with these mutations. biomolther.org

The metabolic phenotype of tumors can vary significantly. For instance, some studies have shown that while certain tumor cells in culture are dependent on glutamine, the same tumors in an in vivo setting may not exhibit significant glutamine catabolism, instead relying on de novo glutamine synthesis. jci.orgmdpi.com This highlights the importance of using tracers like L-Glutamine (5-13C) in both in vitro and in vivo models to understand the complexities of tumor metabolism.

Investigation of Organ-Specific Glutamine Metabolism in Animal Models

Brain Metabolism and Neuroglial Compartmentation Studies

In the brain, glutamine metabolism is intricately linked to neurotransmission and is compartmentalized between neurons and glial cells, particularly astrocytes. frontiersin.orgnih.gov The glutamate-glutamine cycle is a key process where glutamate (B1630785) released by neurons is taken up by astrocytes, converted to glutamine, and then transported back to neurons to replenish the glutamate supply. nih.gov

The use of 13C-labeled substrates, including L-Glutamine (5-13C), in conjunction with nuclear magnetic resonance (NMR) spectroscopy has been pivotal in quantifying the fluxes through these compartmentalized pathways. frontiersin.orgnih.gov These studies have helped to establish the presence of at least two distinct glutamate pools with different turnover rates, corresponding to their localization in glia and neurons. nih.gov By tracing the flow of the 13C label from glutamine to glutamate, researchers can measure the rate of the glutamate-glutamine cycle. frontiersin.org

Studies using 13C-labeled glucose have shown rapid labeling of glutamine, which is predominantly located in astrocytes, indicating active metabolic coupling between neurons and glia. frontiersin.org Conversely, using acetate, a glial-specific substrate, allows for the specific labeling of the glial glutamine pool and the subsequent tracking of its transfer to neuronal glutamate. frontiersin.orgfrontiersin.org Following traumatic brain injury, alterations in the labeling of glutamate and glutamine from 13C-labeled glucose suggest adaptations in the glutamate-glutamine cycle. frontiersin.org

Immune Cell Activation and Bioenergetics

Activated immune cells, much like cancer cells, undergo metabolic reprogramming to support their proliferation and effector functions. Glutamine is a critical fuel for these cells, including lymphocytes and macrophages. sigmaaldrich.com L-Glutamine (5-13C) tracing studies have been employed to understand the role of glutamine in immune cell bioenergetics.

For example, in vivo studies using uniformly labeled 13C-glutamine in mice with bacterial infections have shown that glutamine is a more significant fuel for the TCA cycle in activated CD8+ T cells than glucose. nih.gov The 13C label from glutamine was found to be highly enriched in TCA cycle intermediates like citrate and malate (B86768) within these immune cells. nih.gov This highlights the importance of glutaminolysis in supporting the oxidative metabolism of T cells during an immune response.

Furthermore, inhibitors of glutamine metabolism have been shown to reshape the metabolic landscape of immune cells within the tumor microenvironment, suggesting that targeting glutamine metabolism could be a strategy to modulate anti-tumor immunity. frontiersin.org

Hepatic Metabolism and Anaplerotic Pathways

The liver plays a central role in systemic glucose homeostasis, with gluconeogenesis being a key pathway for producing glucose from non-carbohydrate precursors, including amino acids like glutamine. escholarship.org L-Glutamine (5-13C) and other labeled glutamine isotopes are used to trace the contribution of glutamine to hepatic gluconeogenesis and anaplerosis, the process of replenishing TCA cycle intermediates.

Studies in isolated hepatocytes and in vivo models have demonstrated that glucagon (B607659), a hormone that raises blood glucose levels, stimulates glutaminolysis and increases the contribution of glutamine to gluconeogenesis. escholarship.org By incubating hepatocytes with [U-13C]glutamine, researchers observed increased labeling in TCA cycle and gluconeogenic intermediates upon glucagon treatment. escholarship.org

A novel in vivo metabolic flux analysis method using L-Glutamine (5-13C) has been developed to quantify the rates of hepatic gluconeogenesis from various precursors, including glutamine. diabetesjournals.org This has provided unexpected insights, such as the significant role of succinyl-CoA anaplerosis in supporting increased gluconeogenesis during hyperglucagonemia. diabetesjournals.org In contrast to some previous reports, this method indicated that the relative contribution of glutamine to hepatic gluconeogenesis remained unchanged under these conditions. diabetesjournals.org

Characterization of Enzyme Reaction Rates and Pathway Dependencies

L-Glutamine (5-13C) and other isotopically labeled glutamine tracers are powerful tools for quantifying the rates of specific enzymatic reactions and understanding the dependencies of metabolic pathways on glutamine. frontiersin.orgnih.govpnas.org By measuring the rate of appearance and the distribution of the 13C label in downstream metabolites, researchers can calculate metabolic fluxes.

The conversion of glutamine to glutamate is the first step in glutaminolysis, catalyzed by the enzyme glutaminase (B10826351). pnas.org Hyperpolarized magnetic resonance spectroscopy using specifically labeled glutamine, such as [5-13C,4,4-2H2,5-15N]-L-glutamine, allows for the real-time, in vivo measurement of glutaminase activity. nih.govpnas.org This technique has been used to demonstrate on-target effects of glutaminase inhibitors in preclinical cancer models. pnas.orgmdpi.com

Metabolic flux analysis (MFA) using 13C-labeled glutamine can provide a comprehensive view of central carbon metabolism. creative-proteomics.com By analyzing the mass isotopomer distribution of various metabolites, it is possible to determine the relative and absolute fluxes through pathways like the TCA cycle, reductive carboxylation, and the pentose (B10789219) phosphate (B84403) pathway. tudublin.ie For example, the appearance of M+5 labeled glutamate and α-ketoglutarate from [U-13C5]glutamine indicates the initial steps of glutamine catabolism. researchgate.net The subsequent labeling patterns of other TCA cycle intermediates reveal the relative activities of oxidative versus reductive pathways. biorxiv.org

These techniques have been applied to study a wide range of biological systems, from cultured cells to whole organisms, to understand how metabolic fluxes are altered in different physiological and pathological states, such as cancer and diabetes. isotope.combiorxiv.orgpnas.org

Understanding Substrate Utilization Dynamics

Cells and tissues are often presented with a mixture of nutrients, and understanding which substrates are preferentially utilized is key to understanding metabolic regulation. L-Glutamine (5-13C) is used in combination with other labeled nutrients, such as 13C-labeled glucose, to study substrate competition and utilization dynamics. nih.gov

In cancer cells, for instance, it has been shown that glutamine often plays a predominant role in feeding the TCA cycle, even in the presence of glucose. isotope.com By comparing the labeling of TCA cycle intermediates from [U-13C6]glucose and [U-13C5]glutamine, researchers can determine the relative contribution of each substrate to anaplerosis and lipogenesis. nih.gov

In vivo studies in animal models have also provided crucial insights. For example, in mice bearing tumors, infusions of labeled glutamine have shown that it can be a significant fuel for T cell oxidative metabolism, contributing more carbon to the TCA cycle than glucose. nih.gov This contrasts with the metabolic profile of many tumors, which may rely more heavily on glucose. nih.gov

These types of studies are essential for understanding the metabolic interplay between different cell types within a complex tissue, such as the tumor microenvironment, where cancer cells, immune cells, and stromal cells compete for available nutrients.

Table of Research Findings on L-GLUTAMINE (5-13C)

Research AreaKey FindingOrganism/Cell TypeTracer(s) UsedReference(s)
Metabolic Reprogramming Reductive carboxylation of glutamine is a major source for lipogenesis in some cancer cells.Various cancer cell lines[5-13C]glutamine, [U-13C5]glutamine nih.gov
Glutamine drives the TCA cycle, especially under hypoxic conditions.Cancer cells13C-Gln tudublin.ieresearchgate.net
Oncogenes like KRAS and MYC regulate glutamine metabolism.Cancer cellsLabeled glutamine biomolther.orgfrontiersin.org
Brain Metabolism Quantified the glutamate-glutamine cycle between neurons and astrocytes.Rat brain13C-labeled substrates frontiersin.orgnih.gov
Traumatic brain injury alters the glutamate-glutamine cycle.Rat brain13C-labeled glucose frontiersin.org
Immune Cell Metabolism Glutamine is a more significant fuel than glucose for the TCA cycle in activated CD8+ T cells in vivo.Mouse CD8+ T cells[U-13C]glutamine, [U-13C]glucose nih.gov
Hepatic Metabolism Glucagon stimulates glutaminolysis and the contribution of glutamine to gluconeogenesis.Mouse hepatocytes[U-13C]glutamine escholarship.org
Succinyl-CoA anaplerosis, not glutamine, is increased during hyperglucagonemia-induced gluconeogenesis.Rat liver[5-13C]glutamine diabetesjournals.org
Enzyme Kinetics Real-time in vivo measurement of glutaminase activity.Pancreatic cancer xenograftsHyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine nih.govpnas.org
Substrate Utilization Glutamine contributes more carbon than glucose to the TCA cycle in activated T cells in vivo.Mouse T cells[U-13C]glutamine, [U-13C]glucose nih.gov

Future Directions and Advancements in L Glutamine 5 13c Tracer Research

Integration of Isotopic Flux Data with Multi-Omics Platforms

By combining these datasets, researchers can move beyond merely quantifying metabolic fluxes to unraveling the complex regulatory networks that govern these pathways. For instance, an observed change in the flux through a particular glutamine-dependent pathway can be correlated with the expression levels of the genes encoding the enzymes involved, as well as the abundance of those protein enzymes themselves. This integrated analysis can reveal whether metabolic shifts are controlled at the transcriptional, translational, or post-translational level.

Recent studies have highlighted the power of this approach. For example, integrating stable isotope tracing data with gene expression profiles has facilitated a deeper understanding of metabolic regulation and network interactions in cancer cells. mdpi.com This multi-faceted view is crucial for identifying key regulatory nodes and potential therapeutic targets.

Table 1: Examples of Multi-Omics Integration in Metabolic Research

Omics PlatformType of DataIntegrated Insight
Transcriptomics mRNA expression levelsCorrelates gene expression with metabolic flux, identifying transcriptional regulation of pathways.
Proteomics Protein abundance and modificationsLinks enzyme levels and post-translational modifications to pathway activity.
Metabolomics Metabolite concentrationsProvides context for flux data by revealing changes in metabolite pool sizes.

This integrated strategy is essential for building more accurate and predictive models of cellular metabolism, ultimately leading to a more profound understanding of disease states and the development of more effective therapeutic interventions.

Design of Novel Multi-Labeled Glutamine Tracers for Enhanced Metabolic Resolution

While singly labeled tracers like L-glutamine (5-13C) have been instrumental, the future lies in the design and application of novel, multi-labeled glutamine tracers. These advanced tracers, which may incorporate multiple stable isotopes such as 13C, 15N, and 2H (deuterium), offer a significant increase in the resolution of metabolic pathway analysis. pnas.org

For example, a glutamine molecule labeled with both 13C and 15N can simultaneously track the fate of its carbon skeleton and nitrogen atoms. researchgate.net This dual-labeling strategy is particularly powerful for dissecting pathways where glutamine serves as both a carbon and nitrogen donor, such as in nucleotide and amino acid biosynthesis. mdpi.com By tracking the differential incorporation of these isotopes into downstream metabolites, researchers can gain more precise insights into the activities of specific enzymes and branching pathways. researchgate.net

A notable advancement is the development of tracers like [5-13C,4,4-2H2,5-15N]-L-glutamine. pnas.org This complex labeling pattern was specifically designed to enhance measurements in hyperpolarized magnetic resonance imaging, a technique that boosts the signal of the tracer to allow for real-time, in vivo metabolic imaging. pnas.org The inclusion of deuterium (B1214612) (2H) can also prolong the relaxation times of the 13C nucleus, improving the quality of the data obtained. pnas.org

Beyond magnetic resonance applications, these multi-labeled tracers are invaluable for mass spectrometry-based metabolomics, allowing for the detection of 13C, 2H, and 15N enrichment in a wide array of downstream metabolites. pnas.org This multi-isotope approach provides a richer dataset for metabolic flux analysis, enabling the construction of more detailed and accurate metabolic models.

Spatially Resolved Metabolic Flux Analysis Techniques

Traditionally, metabolic flux analysis has been performed on bulk cell populations or tissue homogenates, averaging out the metabolic activity of individual cells. A groundbreaking future direction is the development and application of spatially resolved metabolic flux analysis techniques. These methods aim to visualize and quantify metabolic activity within the context of tissue architecture, revealing metabolic heterogeneity at the cellular and subcellular level.

Imaging mass spectrometry techniques, such as matrix-assisted laser desorption ionization (MALDI) imaging mass spectrometry (MSI), are at the forefront of this field. nih.gov By coupling stable isotope infusion, for example with L-glutamine (5-13C), with MSI, researchers can create "iso-imaging" maps that show the spatial distribution of labeled metabolites within a tissue slice. nih.gov This allows for the direct visualization of where specific metabolic pathways, like glutaminolysis or the TCA cycle, are most active.

For instance, such techniques have been used to reveal distinct metabolic zones within the kidney, with the cortex and medulla showing preferential use of different substrates like glutamine and fatty acids. nih.gov In the context of cancer, spatially resolved methods can uncover metabolic differences between the tumor core, its periphery, and the surrounding healthy tissue. nih.gov Advanced MSI methods with ultra-high resolution can even reveal heterogeneous distributions of metabolites related to glutamine metabolism within a tumor. nih.gov

Other emerging techniques that hold promise for spatially resolved metabolic analysis include:

Hyperpolarized Magnetic Resonance Spectroscopic Imaging (MRSI): This non-invasive technique can spatially measure the conversion of hyperpolarized L-glutamine to glutamate (B1630785) in vivo, providing a real-time map of glutaminase (B10826351) activity. pnas.org

Deuterium Metabolic Imaging (DMI): While primarily used with labeled glucose, DMI can also detect glutamine and glutamate, offering another avenue for in vivo spatial metabolic imaging, although separating the signals of glutamine and glutamate can be challenging. nih.gov

These spatially resolved approaches are critical for understanding the complex interplay between metabolism and tissue function in both normal physiology and disease.

Development of More Robust and Accessible Computational Tools for Flux Analysis

The increasing complexity of data generated from advanced tracer studies necessitates the parallel development of more robust and accessible computational tools for metabolic flux analysis (MFA). 13C-MFA is a powerful method for quantifying intracellular reaction rates, but it has historically required specialized expertise and a suite of independent software tools. frontiersin.orgbiorxiv.org

The future in this area is focused on creating integrated, user-friendly software platforms that can handle the entire workflow of 13C-MFA, from experimental design to data processing and flux calculation. oup.com Key advancements include:

Standardized Data Formats: The development of universal modeling languages, such as FluxML, facilitates the exchange of models and data between different software tools, promoting interoperability and reproducibility. frontiersin.orgoup.com

Automation and High-Throughput Analysis: New software is being designed to automate data processing and enable high-throughput flux analysis, which is crucial for large-scale studies and screening applications. biorxiv.orgoup.com

Integration with Genome-Scale Models: Efforts are underway to integrate tracer data directly with genome-scale metabolic models (GEMs). This allows for flux predictions across the entire metabolic network of an organism, providing a more global view of metabolic reprogramming. biorxiv.org

Open-Source and Accessible Platforms: There is a growing movement towards developing open-source software packages, often built on common programming languages like Python, to make these powerful analytical tools more widely available to the research community and reduce reliance on costly commercial software. acs.org

Table 2: Examples of Computational Tools for Metabolic Flux Analysis

Software/PlatformKey FeaturePrimary Use
13CFLUX2 High-performance suite with a dedicated language (FluxML) for designing and evaluating labeling experiments. oup.comComprehensive 13C-MFA workflows.
INCA MATLAB-based tool for isotopically non-stationary and stationary MFA. acs.orgvanderbilt.eduFlexible flux analysis.
fluxTrAM Semi-automated pipeline for integrating tracer data with atomically resolved genome-scale models. biorxiv.orgGenome-scale flux predictions.
FreeFlux Open-source Python package for time-efficient isotopically non-stationary MFA. acs.orgAccessible transient flux analysis.

The continued development of these computational tools is essential to unlock the full potential of data generated from L-glutamine (5-13C) and other advanced tracer experiments, making sophisticated metabolic flux analysis more accessible and powerful for a broader range of researchers.

Q & A

Q. How should researchers design experiments to trace metabolic flux using L-GLUTAMINE (5-13C)?

To study metabolic pathways, incorporate L-GLUTAMINE (5-13C) into cell culture media or in vivo models, ensuring isotopic purity (>98% 13C) and controlled delivery. Use liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) to track 13C incorporation into downstream metabolites like glutamate, α-ketoglutarate, and glutathione. Include unlabeled controls and account for isotopic dilution effects by measuring intracellular glutamine pools. Validate protocols using established metabolic models (e.g., cancer cell lines with known glutamine dependency) .

Q. What methods are recommended for verifying the isotopic purity and stability of L-GLUTAMINE (5-13C) in experimental systems?

Perform nuclear magnetic resonance (NMR) spectroscopy to confirm the position-specific 13C labeling (e.g., 5-13C vs. other carbon positions) and quantify isotopic enrichment. For stability, monitor degradation under experimental conditions (e.g., pH, temperature) using high-performance liquid chromatography (HPLC) with UV detection. Store the compound at -20°C in anhydrous conditions to prevent hydrolysis .

Q. How can researchers mitigate batch-to-batch variability in L-GLUTAMINE (5-13C) synthesis?

Request certificates of analysis (CoA) from suppliers detailing isotopic enrichment, chemical purity (≥95%), and solvent residues. Cross-validate batches using independent techniques like isotope-ratio mass spectrometry (IRMS) or 2D-NMR. Pre-test each batch in pilot studies to ensure consistent metabolic labeling efficiency .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in 13C metabolic flux analysis (MFA) data involving L-GLUTAMINE (5-13C)?

Discrepancies often arise from incomplete isotopic steady-state or unaccounted anaplerotic reactions. Use time-course sampling to capture dynamic labeling patterns and integrate extracellular flux measurements (e.g., Seahorse assays) with intracellular metabolomics. Employ computational tools like INCA or OpenMFA to model flux distributions and identify conflicting nodes. Replicate experiments across biological and technical replicates to distinguish noise from true metabolic heterogeneity .

Q. How can dynamic nuclear polarization (DNP) enhance NMR sensitivity for tracking L-GLUTAMINE (5-13C) in real-time metabolic studies?

DNP polarizes 13C nuclei at cryogenic temperatures (~1.2 K) and high magnetic fields (3.35 T), achieving >10,000× signal enhancement. Dissolve the hyperpolarized L-GLUTAMINE (5-13C) rapidly in a biocompatible solvent (e.g., saline) and inject into in vivo or ex vivo systems. Acquire time-resolved 13C-NMR spectra to monitor glutamine uptake and conversion to α-ketoglutarate in tissues like the liver or tumors. Optimize dissolution parameters to preserve polarization during transfer .

Q. What are the challenges in correlating L-GLUTAMINE (5-13C) tracer data with transcriptomic/proteomic datasets, and how can they be addressed?

Temporal and spatial mismatches between metabolic flux and omics data require synchronized sampling protocols. For example, pair 13C-MFA with single-cell RNA sequencing to map metabolic heterogeneity. Use multi-omics integration platforms (e.g., MetaboAnalyst, PathVisio) to overlay flux rates with enzyme expression levels. Validate hypotheses using genetic knockouts or inhibitors targeting glutaminase or glutamate dehydrogenase .

Methodological Best Practices

Q. How should researchers document the use of L-GLUTAMINE (5-13C) in publications to ensure reproducibility?

Report the supplier, catalog number, isotopic enrichment (e.g., 99% 13C at C5), storage conditions (-20°C), and reconstitution protocols. Disclose any stabilizers (e.g., antioxidants) or contaminants identified via CoA. Provide raw NMR/LC-MS spectra in supplementary materials to verify labeling specificity .

Q. What statistical approaches are critical for analyzing time-resolved 13C-tracing data?

Apply mixed-effects models to account for repeated measurements and biological variability. Use false discovery rate (FDR) correction for multi-metabolite comparisons. For flux estimation, employ Monte Carlo simulations to quantify uncertainty in MFA parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.